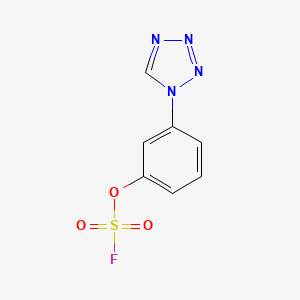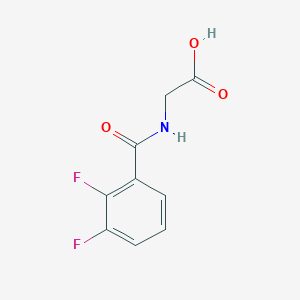
1-(3-Fluorosulfonyloxyphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorosulfonyloxyphenyl)tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and explosives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorosulfonyloxyphenyl)tetrazole typically involves the reaction of 3-fluorosulfonyloxybenzonitrile with sodium azide under suitable conditions. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. Common reagents used in this synthesis include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts or indium(III) chloride . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of microwave-assisted synthesis and heterogeneous catalysts can further improve the scalability and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorosulfonyloxyphenyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions may vary depending on the desired product but often involve moderate temperatures and the use of solvents like acetonitrile, water, or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the phenyl ring or the tetrazole ring. These products can have diverse applications in medicinal chemistry, material science, and other fields .
Scientific Research Applications
1-(3-Fluorosulfonyloxyphenyl)tetrazole has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of drugs. .
Material Science: Tetrazole compounds are used in the development of high-energy materials, such as explosives and propellants, due to their high nitrogen content and stability.
Biological Research: Tetrazole derivatives are used in biochemical assays and as ligands in coordination chemistry, facilitating the study of metal complexes and their biological activities.
Mechanism of Action
The mechanism of action of 1-(3-Fluorosulfonyloxyphenyl)tetrazole involves its interaction with various molecular targets and pathways. In medicinal chemistry, tetrazole derivatives can inhibit enzymes such as cytochrome P450, affecting metabolic pathways and exerting therapeutic effects . The fluorosulfonyloxy group can enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Fluorosulfonyloxyphenyl)tetrazole include other tetrazole derivatives, such as:
- 1-Phenyl-1H-tetrazole
- 5-Substituted-1H-tetrazoles
- Fluorinated tetrazoles
Uniqueness
This compound is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. . The combination of the tetrazole ring and the fluorosulfonyloxy group makes this compound a valuable scaffold for developing new drugs and materials.
Properties
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O3S/c8-16(13,14)15-7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUOMRZLDUZCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962321.png)



![N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962332.png)
![N-(4-ACETYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2962334.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)




![4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2962341.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2962343.png)
